molecular formula C18H19NO B5343874 2-methyl-1-[(2-methylphenyl)acetyl]indoline

2-methyl-1-[(2-methylphenyl)acetyl]indoline

Cat. No. B5343874
M. Wt: 265.3 g/mol
InChI Key: KRMVBIPISPQXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(2-methylphenyl)acetyl]indoline, also known as MMAI, is a psychoactive drug that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMAI is a structural analog of 5-MeO-DALT, which is a Schedule I controlled substance in the United States. However, MMAI is not currently scheduled under the Controlled Substances Act.

Mechanism of Action

2-methyl-1-[(2-methylphenyl)acetyl]indoline is believed to exert its effects through its interaction with serotonin receptors. Specifically, it has been found to have high affinity for the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating the activity of this receptor, this compound may be able to exert antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and motivation. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-methyl-1-[(2-methylphenyl)acetyl]indoline has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and cognition. However, one limitation is that this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-methyl-1-[(2-methylphenyl)acetyl]indoline. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and tolerability of this compound in humans, as well as its potential for abuse and dependence.

Synthesis Methods

2-methyl-1-[(2-methylphenyl)acetyl]indoline can be synthesized through a multistep process that involves the condensation of 2-methylphenylacetic acid with indole. The resulting product is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2-methyl-1-[(2-methylphenyl)acetyl]indoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have significant affinity for serotonin receptors, which are involved in regulating mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have potential applications in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-7-3-4-8-15(13)12-18(20)19-14(2)11-16-9-5-6-10-17(16)19/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVBIPISPQXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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